molecular formula C8H8N2OS B13944324 7-Methoxy-1,3-benzothiazol-6-amine CAS No. 269083-13-8

7-Methoxy-1,3-benzothiazol-6-amine

Cat. No.: B13944324
CAS No.: 269083-13-8
M. Wt: 180.23 g/mol
InChI Key: PCQCGZLJFTZEGO-UHFFFAOYSA-N
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Description

7-Methoxy-1,3-benzothiazol-6-amine is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a methoxy group at the 7th position and an amine group at the 6th position of the benzothiazole ring imparts unique chemical properties to this compound.

Chemical Reactions Analysis

7-Methoxy-1,3-benzothiazol-6-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and acyl chlorides.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products

Comparison with Similar Compounds

7-Methoxy-1,3-benzothiazol-6-amine can be compared with other benzothiazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical properties and biological activities, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

269083-13-8

Molecular Formula

C8H8N2OS

Molecular Weight

180.23 g/mol

IUPAC Name

7-methoxy-1,3-benzothiazol-6-amine

InChI

InChI=1S/C8H8N2OS/c1-11-7-5(9)2-3-6-8(7)12-4-10-6/h2-4H,9H2,1H3

InChI Key

PCQCGZLJFTZEGO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=C1SC=N2)N

Origin of Product

United States

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